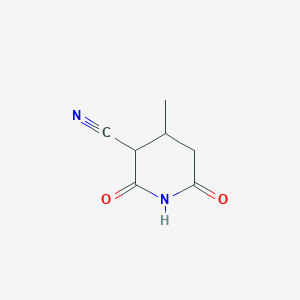

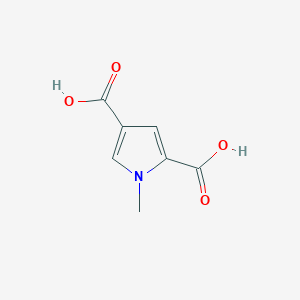

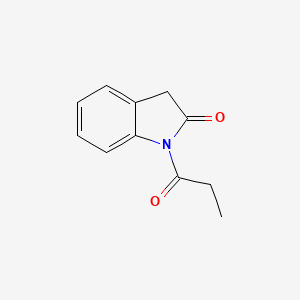

![molecular formula C6H7N5 B3356774 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 68774-80-1](/img/structure/B3356774.png)

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Overview

Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a chemical compound with the CAS Number: 68774-80-1 . It has a molecular weight of 149.16 .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves aromatic nucleophilic substitution . For instance, one method involves the cyclization of intermediate 3-hydrazinopyrazin-2-ones . Another approach starts from known oxalic acid monoamide esters, which are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF .Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving this compound are typically part of the process of synthesizing its derivatives . For example, the cyclization of intermediate 3-hydrazinopyrazin-2-ones is a key step in one synthesis method .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as melting point determination, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications

Anticonvulsant Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine derivatives have been studied for their anticonvulsant activities. In particular, compounds synthesized from phenylacetonitriles have shown potent activity against maximal electroshock-induced seizures in rats. These derivatives demonstrate the potential of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere of the purine ring for anticonvulsant activity, with some showing strong efficacy at low dosages (Kelley et al., 1995).

Synthesis and Structural Elucidation

Facile synthesis methods have been developed for [1,2,4]triazolo[4,3-a]pyrazin-3-amines. Oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives is used to produce these compounds. This method has been optimized to efficiently synthesize variants like 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine. Structural elucidation using NMR and other spectroscopic techniques is critical in understanding the properties of these compounds (Li et al., 2019).

Preparation of Formycin Analogs

Research has been conducted on synthesizing formycin analogs, such as 3-methyl-8-substituted-.s-triazolo[4,3-a]-pyrazines. These molecules serve as models for isomers of formyein and their derivatives, including aglycones. Comprehensive spectral data for these molecules provides valuable information for further pharmaceutical applications (Schneller & May, 1978).

Development of Antidiabetic Agents

Certain derivatives of this compound have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is significant in the treatment of type 2 diabetes. These compounds have shown potent DPP-IV inhibitory activity, oral bioavailability in preclinical species, and effectiveness in animal models, marking them as potential therapeutic agents for diabetes management (Kim et al., 2005).

Future Directions

The future directions for research on 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine could involve further exploration of its antimicrobial properties . Additionally, its derivatives could be investigated for potential antiviral activity . The development of new synthesis methods could also be a focus, to allow for more diverse substitutions .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein involved in cell cycle regulation .

Mode of Action

It’s worth noting that related compounds have been found to intercalate dna , which could potentially disrupt DNA replication and transcription, leading to cell death.

Biochemical Pathways

If this compound does indeed inhibit cdk2 like its analogs , it would affect the cell cycle, particularly the transition from the G1 phase to the S phase.

Result of Action

Related compounds have shown promising antiviral and antibacterial activities , suggesting that this compound may also have potential as an antimicrobial agent.

properties

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKSHWFYNQVJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315475 | |

| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68774-80-1 | |

| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68774-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 294773 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068774801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC294773 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

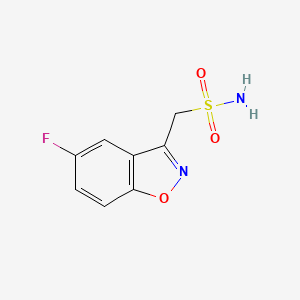

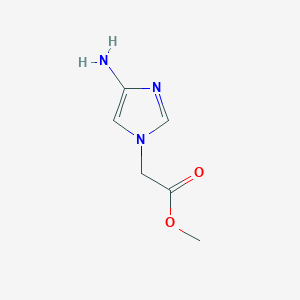

![2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione](/img/structure/B3356761.png)

![Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B3356788.png)